molecular formula C14H21NO2 B8610437 Ethyl 4-(1-amino-3-methylbutyl)benzoate

Ethyl 4-(1-amino-3-methylbutyl)benzoate

Cat. No.: B8610437
M. Wt: 235.32 g/mol
InChI Key: OBTZBYNFCCNVAY-UHFFFAOYSA-N
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Description

Ethyl 4-(1-amino-3-methylbutyl)benzoate is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 4-(1-amino-3-methylbutyl)benzoate

InChI

InChI=1S/C14H21NO2/c1-4-17-14(16)12-7-5-11(6-8-12)13(15)9-10(2)3/h5-8,10,13H,4,9,15H2,1-3H3

InChI Key

OBTZBYNFCCNVAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(CC(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(3-Methyl-butyryl)-benzoic acid ethyl ester (2000 mg, 8.536 mM), ammonium acetate (6580 mg, 85.4 mM) and sodium cyanoborohydride (1070 mg, 17.1 mmol) in methanol (17.1 mL) was heated to 60° C. for 6 h. The reaction was cooled, quenched with NH4Cl solution (10 mL). MeOH was removed under reduced pressure. The aqueous solution was extracted with EtOAc (3×30 mL). The organic solution was separated, dried (Na2SO4) and concentrated. The crude material was separated by a 40 g HC silica gel column with 0-15% MeOH in DCM. The desired product was collected as colorless oily material (1560 mg, 77.7%). 1H NMR (500 MHz, CDCl3) δ ppm 0.91 (dd, J=13.66, 6.59 Hz, 6H) 1.40 (t, J=7.07 Hz, 3H) 1.84-1.99 (m, 3H) 4.27-4.42 (m, 3H) 6.36 (br. s., 2H) 7.51 (d, J=8.05 Hz, 2H) 8.05 (d, J=8.05 Hz, 2H). GC: m/z 235.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
6580 mg
Type
reactant
Reaction Step One
Quantity
1070 mg
Type
reactant
Reaction Step One
Quantity
17.1 mL
Type
solvent
Reaction Step One

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